molecular formula C19H20N4O2 B611622 Vafidemstat CAS No. 1357362-02-7

Vafidemstat

Cat. No.: B611622
CAS No.: 1357362-02-7
M. Wt: 336.4 g/mol
InChI Key: XBBRLCXCBCZIOI-DLBZAZTESA-N
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Description

Vafidemstat, also known as ORY-2001, is an oral small molecule that has been optimized for central nervous system indications. It acts as a covalent inhibitor of the epigenetic enzyme Lysine Specific Demethylase-1 (KDM1A). This enzyme plays a fundamental role in neurogenesis, neuronal differentiation, and axonal navigation. This compound has shown promise in reducing cognitive impairment, neuroinflammation, and exerting neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vafidemstat involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure its purity and efficacy .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

Vafidemstat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome and to minimize side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Vafidemstat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of Lysine Specific Demethylase-1 and its effects on gene expression.

    Biology: Investigated for its role in neurogenesis, neuronal differentiation, and axonal navigation.

    Medicine: Explored for its potential in treating neurodegenerative diseases, psychiatric disorders, and inflammation-related conditions.

    Industry: Utilized in the development of new therapeutic agents targeting epigenetic enzymes.

Mechanism of Action

Vafidemstat exerts its effects by inhibiting the activity of Lysine Specific Demethylase-1. This enzyme is involved in the demethylation of histone proteins, which plays a crucial role in regulating gene expression. By inhibiting this enzyme, this compound modulates the transcription of genes involved in neurogenesis, neuronal differentiation, and inflammation. This leads to reduced cognitive impairment, neuroinflammation, and enhanced neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    Tranylcypromine: A non-selective inhibitor of monoamine oxidase that also inhibits Lysine Specific Demethylase-1.

    GSK2879552: A selective inhibitor of Lysine Specific Demethylase-1.

    ORY-1001: Another inhibitor of Lysine Specific Demethylase-1 developed by Oryzon Genomics.

Uniqueness of Vafidemstat

This compound is unique in its dual inhibition of Lysine Specific Demethylase-1 and monoamine oxidase B at therapeutic doses. This dual inhibition contributes to its efficacy in treating neurodegenerative and psychiatric disorders. Additionally, this compound has shown a favorable safety and tolerability profile in clinical trials, making it a promising candidate for further development .

Properties

IUPAC Name

5-[[[(1R,2S)-2-(4-phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-19-23-22-18(25-19)11-21-17-10-16(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16-17,21H,10-12H2,(H2,20,23)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBRLCXCBCZIOI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NCC2=NN=C(O2)N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Vafidemstat is a small molecule irreversible inhibitor of histone demethylase LSD1 and also a dual inhibitor of LSD1/MAO-B.
Record name Vafidemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1357362-02-7
Record name Vafidemstat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357362027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vafidemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VAFIDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ82JLT4UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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